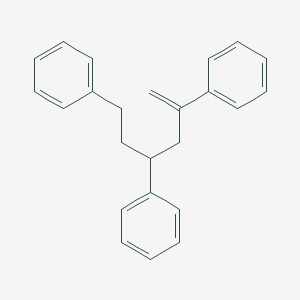

2,4,6-Triphenyl-1-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylhex-5-en-3-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFWGFWAVPVIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940477 | |

| Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18964-53-9 | |

| Record name | 2,4,6-Triphenyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18964-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triphenyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018964539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIPHENYL-1-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH1VCQ7P6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Triphenyl-1-hexene: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 2,4,6-Triphenyl-1-hexene. The information is intended for researchers, scientists, and professionals in drug development and related fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical Structure and Identification

This compound is an aromatic hydrocarbon characterized by a hexene backbone with three phenyl group substitutions at the 2, 4, and 6 positions.[1] Its systematic IUPAC name is (3,5-diphenylhex-5-en-1-yl)benzene.[1] This compound is also recognized as a styrene trimer, a significant product in the thermal degradation of polystyrene.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 18964-53-9[2] |

| Molecular Formula | C₂₄H₂₄[2][3] |

| Molecular Weight | 312.45 g/mol [1] |

| IUPAC Name | (3,5-diphenylhex-5-en-1-yl)benzene[1] |

| Synonyms | 1-Hexene, 2,4,6-triphenyl-[3] |

| InChIKey | VTFWGFWAVPVIAA-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Properties

This compound is typically isolated as a transparent oil.[4] Below is a summary of its known physical and spectroscopic data.

Table 2: Physicochemical Properties

| Property | Value/Description |

| Appearance | Transparent oil[4] |

| Boiling Point | 447.9±40.0 °C (Predicted) |

| Density | 1.018±0.06 g/cm³ (Predicted) |

| Water Solubility | Log10WS: -6.71 (Predicted) |

| Octanol/Water Partition Coefficient | logP: 7.5 (Predicted)[2] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (600 MHz, CDCl₃) | Vinyl protons: δ 5.2–5.6 ppm; Aromatic protons: δ 7.1–7.4 ppm[1] |

| ¹³C NMR | Olefinic carbons: δ 141.3 (C-2), 114.7 (C-1); Aromatic carbons: δ 125.8-128.5; Quaternary carbons: δ 146.9, 145.2, 142.6; Methylene carbons: δ 43.6 (C-3), 37.5 (C-5), 33.9 (C-6); Methine carbon: δ 43.8 (C-4)[4] |

| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 312.4 (C₂₄H₂₄⁺)[1] |

| High-Resolution EI-MS | m/z 312.1878 [M]⁺[4] |

| Kovats Retention Index | Standard non-polar: 2440[2] |

Synthesis and Chemical Reactivity

The primary synthetic route to this compound is through a Grignard reaction.[1] The molecule's reactivity is dominated by its terminal alkene and aromatic phenyl rings.

Synthesis via Grignard Reaction

The synthesis involves the reaction of 2-phenylethylmagnesium bromide with benzalacetophenone.[1]

Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is characterized by reactions at the alkene double bond and the aromatic rings.[1]

References

A Comprehensive Technical Guide on the Physical and Chemical Characteristics of 2,4,6-Triphenyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 2,4,6-Triphenyl-1-hexene. An aromatic hydrocarbon, this compound is noted as a styrene trimer resulting from polystyrene degradation and has garnered interest for its anti-melanogenic properties.[1] This document compiles essential data on its physical characteristics, detailed experimental protocols for its characterization, and an exploration of its biological activity, including relevant signaling pathways. The information is presented to support ongoing research and development in fields ranging from polymer chemistry to pharmacology.

Physicochemical Properties

This compound is a transparent oil at room temperature.[2] Its core structure consists of a hexene backbone with three phenyl group substitutions at the 2, 4, and 6 positions.[1] While primarily a synthetic compound, it is classified within the broader chemical class of phenylpropanoids and lignans.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₄ | [1][4][5] |

| Molecular Weight | 312.45 g/mol | [1][4] |

| Appearance | Transparent Oil | [2] |

| Boiling Point | 447.9 °C at 760 mmHg (Predicted) | [6][7] |

| Density | 1.018 g/cm³ (Predicted) | [6][7] |

| Refractive Index | 1.588 | [6][7] |

| Flash Point | 222.5 °C | [6][7] |

| Vapor Pressure | 8.59E-08 mmHg at 25°C | [6][7] |

| LogP (Octanol/Water Partition Coefficient) | 6.74 - 7.5 | [3][4] |

| Storage Conditions | 0-6 °C | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR (in CDCl₃) | δ 7.02–7.36 (15H, m, aromatic protons), olefinic protons | [2] |

| ¹³C NMR | 24 carbon signals including 3 quaternary, 15 aromatic, 2 olefinic, 3 methylene, and 1 methine carbons. | [2] |

| Mass Spectrometry (HREIMS) | m/z 312.1878 [M]⁺ | [2] |

| GC-MS Kovats Retention Index | Standard non-polar: 2440; Semi-standard non-polar: 2428.8 | [4][5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of unsaturated carbons (around 3000-3100 cm⁻¹), C=C stretching of the alkene (around 1640-1680 cm⁻¹), and aromatic C-H bending. | [8] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and evaluation of this compound.

Synthesis and Purification

The primary synthesis route for this compound involves the catalytic pyrolysis of polystyrene waste.[9] Purification of the resulting styrene trimer is typically achieved through column chromatography on silica gel, using a hexane/ethyl acetate eluent system.[9] For enhanced purity, recrystallization from solvents such as ethanol or methanol can be employed.[9]

Spectroscopic Analysis

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).

-

-

Objective: To assess the purity of this compound and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source and Quadrupole Temperatures: Typically 230 °C and 150 °C, respectively.

-

-

Objective: To identify the functional groups present in this compound.

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

For liquid samples (as this compound is an oil), a small drop can be placed directly onto the ATR crystal.

-

Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal or empty salt plates.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Biological Activity and Signaling Pathway

This compound has been identified as an anti-melanogenic agent.[3][11] It exerts its effects by inhibiting the synthesis of melanin.[11]

Anti-Melanogenic Mechanism

The primary mechanism of action for the anti-melanogenic effect of this compound involves the downregulation of key enzymes in the melanin synthesis pathway.[3][11] It has been shown to suppress the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis, as well as tyrosinase-related protein 1 (Tyrp-1) and tyrosinase-related protein 2 (Tyrp-2).[3][11] This suppression is achieved through the inhibition of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.[3][11]

Experimental Protocol: Cellular Tyrosinase Activity Assay

This assay is used to determine the inhibitory effect of this compound on tyrosinase activity within cells.

-

Cell Line: B16 melanoma cells are commonly used.

-

Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)

-

L-DOPA solution (10 mM)

-

96-well plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Cell Culture and Treatment:

-

Seed B16 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).

-

-

Cell Lysis:

-

After treatment, wash the cells with PBS.

-

Lyse the cells by adding lysis buffer to each well and incubating for a set time (e.g., 20 minutes) at 4°C.

-

Centrifuge the plate to pellet cell debris.

-

-

Tyrosinase Activity Measurement:

-

Transfer the supernatant (cell lysate) to a new 96-well plate.

-

Add L-DOPA solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.[1][12]

-

-

Data Analysis:

-

Calculate the rate of reaction for each condition.

-

Determine the percentage of tyrosinase inhibition relative to the vehicle control.

-

-

Conclusion

This compound is a compound with well-defined physicochemical and spectroscopic properties. Its role as a byproduct of polystyrene degradation makes it relevant in environmental and polymer science. Furthermore, its demonstrated anti-melanogenic activity opens avenues for its potential application in the cosmetic and pharmaceutical industries. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals working with this molecule. Further investigation into its biological activities and potential toxicological profile is warranted to fully understand its applications.

References

- 1. Tyrosinase inhibition assay [bio-protocol.org]

- 2. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. This compound | 18964-53-9 | Benchchem [benchchem.com]

- 10. This compound [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,4,6-Triphenyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4,6-Triphenyl-1-hexene. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by generalized experimental protocols.

Molecular Structure and Properties

Chemical Formula: C₂₄H₂₄[1]

Molecular Weight: 312.45 g/mol [2]

IUPAC Name: (3,5-Diphenylhex-5-en-1-yl)benzene[2]

CAS Number: 18964-53-9

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.02–7.36 | m | 15H, Aromatic protons | |

| 5.18 | d | 1.6 | 1H, Olefinic proton (H-1) |

| 4.92 | dd | 3.2, 1.6 | 1H, Olefinic proton (H-1) |

| 2.86 | ddd | 13.8, 7.9, 1.1 | 1H, Methylene proton (H-3) |

| 2.83 | ddd | 13.8, 7.9, 1.1 | 1H, Methylene proton (H-3) |

| 2.71 | m | 1H, Methine proton (H-4) | |

| 2.30–2.50 | m | 2H, Methylene protons (H-6) | |

| 2.07 | dddd | 13.6, 10.4, 6.5, 4.4 | 1H, Methylene proton (H-5) |

| 1.92 | dtd | 13.6, 10.4, 6.5 | 1H, Methylene proton (H-5) |

Data sourced from a study where the spectrum was recorded on a 600 MHz instrument in CDCl₃.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 146.9 | Quaternary Carbon |

| 145.2 | Quaternary Carbon |

| 142.6 | Quaternary Carbon |

| 141.3 | Olefinic Carbon (C-2) |

| 128.5 | 4C, Aromatic Carbons |

| 128.5 | 2C, Aromatic Carbons |

| 128.4 | 2C, Aromatic Carbons |

| 127.9 | 2C, Aromatic Carbons |

| 127.5 | 1C, Aromatic Carbon |

| 126.6 | 2C, Aromatic Carbons |

| 126.3 | 1C, Aromatic Carbon |

| 125.8 | 1C, Aromatic Carbon |

| 114.7 | Olefinic Carbon (C-1) |

| 43.8 | Methine Carbon (C-4) |

| 43.6 | Methylene Carbon (C-3) |

| 37.5 | Methylene Carbon (C-5) |

| 33.9 | Methylene Carbon (C-6) |

Data sourced from a study where the spectrum was recorded on a 150 MHz instrument in CDCl₃.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z | Interpretation |

| High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) | 312.1878 | [M]⁺, corresponds to the molecular formula C₂₄H₂₄.[3] |

| Electron Ionization Mass Spectrometry (EI-MS) | 312.4 | Molecular ion peak (C₂₄H₂₄⁺).[2] |

Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and experimental objectives.

NMR Spectroscopy

-

Sample Preparation: A small quantity of this compound, which exists as a transparent oil, is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[3] A standard internal reference, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Two-dimensional NMR experiments like HSQC can be performed to establish C-H correlations.[3]

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation. For High-Resolution Mass Spectrometry (HRMS), softer ionization techniques like Electrospray Ionization (ESI) may be used to preserve the molecular ion.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected. The resulting mass spectrum plots relative ion abundance against the m/z ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For an oily substance like this compound, a thin film can be prepared between two IR-transparent salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the oil is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on 2,4,6-Triphenyl-1-hexene: Discovery, Natural Occurrence, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Triphenyl-1-hexene, a phenylpropanoid with significant biological activity. The document details its discovery, natural sources, and physicochemical properties. A significant portion is dedicated to its anti-melanogenic properties, including the underlying signaling pathway and detailed experimental protocols for its isolation and biological evaluation. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and cosmetic science.

Introduction

This compound is an aromatic hydrocarbon belonging to the class of lignans and neolignans[1]. Its structure consists of a hexene backbone substituted with three phenyl groups[2]. While it has been identified as a byproduct of polystyrene degradation, recent research has highlighted its presence in natural sources and its potential as a bioactive compound[2][3]. This guide will delve into the scientific knowledge surrounding this molecule.

Discovery and Natural Occurrence

This compound has been isolated from two distinct natural sources:

-

Marine Bacterium: It was identified as a metabolite from the marine microorganism Bacillus sp. strain APmarine135. This bacterium was isolated from a stony coral of the Scleractinia order, collected in the Federated States of Micronesia[2].

-

Fungus: The compound has also been isolated from the fungus Phellinus pini[2].

Apart from its natural origins, this compound is also known as a styrene trimer, a compound that can form during the degradation of polystyrene[3][4].

Physicochemical and Spectroscopic Data

The identity of this compound has been confirmed through various analytical techniques. Below is a summary of its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference(s) |

| Molecular Formula | C₂₄H₂₄ | [1][5][6] |

| Molecular Weight | ~312.45 g/mol | [2][5][6] |

| Appearance | Transparent oil | [2][3] |

| IUPAC Name | (3,5-diphenylhex-5-en-1-yl)benzene | [2] |

| Synonyms | 1-Hexene, 2,4,6-triphenyl- | [5][6] |

| Chemical Class | Phenylpropanoid, Lignan/Neolignan | [1][5] |

Table 2: Spectroscopic Data for this compound

| Data Type | Observed Values | Reference |

| HREIMS | m/z 312.1878 [M]⁺ | [3] |

| ¹H NMR (CDCl₃) | δH 7.02–7.36 (15H, m), 5.18 (1H, d, J = 1.6 Hz), 4.92 (1H, dd, J = 3.2, 1.6 Hz), 2.86 (1H, ddd, J = 13.8, 7.9, 1.1 Hz), 2.83 (1H, ddd, J = 13.8, 7.9, 1.1 Hz), 2.71 (1H, m), 2.30–2.50 (2H, m), 2.07 (1H, dddd, J = 13.6, 10.4, 6.5, 4.4 Hz), 1.92 (1H, dtd, J = 13.6, 10.4, 6.5 Hz) | [3] |

| ¹³C NMR (CDCl₃) | δC 146.9, 145.2, 142.6, 141.3, 128.5 (4C), 128.5 (2C), 128.4 (2C), 127.9 (2C), 127.5, 126.6 (2C), 126.3, 125.8, 114.7, 43.8, 43.6, 37.5, 33.9 | [3] |

Biological Activity: Anti-Melanogenesis

The most well-documented biological activity of this compound is its ability to inhibit melanin synthesis[2][7][8].

Efficacy in Cellular and 3D Models

Studies have shown that this compound effectively reduces melanin content in B16 melanoma cells[2][7][8]. Treatment with 5 ppm of the compound for 72 hours was sufficient to suppress the α-melanocyte-stimulating hormone (α-MSH)-induced increase in intracellular melanin to levels comparable to untreated control cells[7][8]. This effect was observed to be dose-dependent at concentrations between 1.25 and 5 ppm, with no significant cytotoxicity at these levels[3]. The skin-whitening effect was also verified in a 3D human-pigmented epidermis model, MelanoDerm[2][7][8].

Mechanism of Action: Signaling Pathway

This compound exerts its anti-melanogenic effects by targeting key components of the melanin synthesis pathway. It suppresses the activity of tyrosinase, the rate-limiting enzyme in melanogenesis[7][8]. The underlying mechanism involves the downregulation of the Microphthalmia-associated transcription factor (MITF)[7][8]. The inhibition of MITF leads to a subsequent decrease in the expression of crucial melanogenic enzymes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2)[7][8].

Anti-melanogenic signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound, as adapted from the literature[3].

Isolation from Bacillus sp. APmarine135

-

Fermentation: The bacterial strain is cultured in a suitable broth medium.

-

Extraction: The culture broth is subjected to extraction to isolate the crude mixture of metabolites.

-

Purification:

-

The crude extract is fractionated.

-

The active fraction (M3) is purified using preparative High-Performance Liquid Chromatography (HPLC).

-

HPLC Column: Phenomenex Luna C18(2) 100 Å (250 mm × 21.2 mm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Gradient Program:

-

0-5 min: 75% B

-

5-25 min: 75% to 95% B

-

25-30 min: 95% B

-

-

Flow Rate: 15 mL/min.

-

This compound elutes at a retention time of approximately 20.0 minutes.

-

Workflow for the isolation of this compound.

Melanin Content Assay

-

Cell Culture: B16 melanoma cells are seeded in 48-well plates at a density of 2 x 10⁴ cells/well and cultured for 24 hours.

-

Treatment: The cells are pretreated with varying concentrations of this compound for 6 hours.

-

Melanin Induction: α-MSH (0.1 μM) is added to the culture medium (phenol red-free) to stimulate melanin production.

-

Incubation: The cells are incubated for 72 hours.

-

Lysis and Measurement:

-

1N NaOH is added to each well, and the plate is heated at 60°C for 30 minutes to lyse the cells and dissolve the melanin.

-

The absorbance of the lysate is measured at 405 nm using a spectrophotometer.

-

The melanin content is normalized to the total protein content.

-

Cellular Tyrosinase Activity Assay

-

Cell Lysis: B16 cells are lysed in a sodium phosphate buffer (0.1 M, pH 6.8) containing 1% Triton X-100. The lysate is clarified by centrifugation.

-

Reaction Mixture: The supernatant is mixed with a substrate solution (10 mM L-DOPA or 0.03% L-tyrosine) in a 96-well plate, along with this compound.

-

Measurement: The rate of dopachrome formation is measured by monitoring the absorbance at 475 nm over time at 37°C.

Western Blot Analysis

-

Protein Extraction: B16 cells, treated with this compound, are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for tyrosinase, TRP-1, TRP-2, and MITF, followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized using a suitable detection method. β-actin is typically used as a loading control.

Synthesis

While detailed protocols for the de novo synthesis of this compound are not extensively published in the context of its recent biological discoveries, established synthetic routes generally rely on multi-step processes within organometallic chemistry[3].

Conclusion

This compound is a naturally occurring compound with well-documented anti-melanogenic properties. Its mechanism of action, involving the inhibition of the MITF signaling pathway, makes it a promising candidate for applications in the cosmetic and pharmaceutical industries for the development of skin-whitening agents. The detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this intriguing molecule.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 18964-53-9 | Benchchem [benchchem.com]

- 3. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for (±)-2,4,6-Triphenyl-1-hexene (HMDB0039361) [hmdb.ca]

- 5. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 18964-53-9・this compound Standard・206-14371[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

2,4,6-Triphenyl-1-hexene: A Key Styrene Trimer in Polystyrene Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polystyrene, a ubiquitous synthetic polymer, undergoes degradation through various processes, including thermal and catalytic pyrolysis, yielding a complex mixture of products. Among these, 2,4,6-triphenyl-1-hexene emerges as a significant styrene trimer. Understanding the formation, quantification, and experimental protocols associated with this compound is crucial for advancing research in polymer recycling, environmental science, and toxicology. This technical guide provides a comprehensive overview of this compound in the context of polystyrene degradation.

Formation and Mechanisms

This compound is a prominent product of polystyrene's thermal degradation, often referred to as pyrolysis.[1] Its formation is primarily attributed to a series of complex radical reactions. The degradation process is initiated by the thermal scission of the polystyrene polymer chain, generating macroradicals. The subsequent propagation phase involves intermolecular hydrogen transfers, leading to the formation of lower molecular weight species, including styrene monomers, dimers, and trimers.[2]

The principal mechanism for the formation of the styrene trimer, this compound, involves mid-chain β-scission reactions.[3] This process is often preceded by 1,5-hydrogen transfer reactions within the polymer backbone. The yield of this compound is highly dependent on the degradation temperature, with studies showing a significant decrease in its formation at higher temperatures due to accelerated depolymerization and secondary reactions that favor the formation of smaller, more volatile compounds like the styrene monomer.[1]

Quantitative Analysis of this compound Yield

The yield of this compound from polystyrene degradation varies significantly with experimental conditions, particularly temperature and the presence of catalysts. The following table summarizes quantitative data from various studies.

| Degradation Method | Temperature (°C) | Catalyst | Yield of this compound (wt%) | Other Major Products (wt%) | Reference |

| Pyrolysis | 450 | None | 12.8 | Styrene (55), Styrene Dimer (4.7) | |

| Pyrolysis | 600 | None | 0.1 | - | |

| Pyrolysis | Not Specified | None | 1.6 - 7.7 | Styrene Monomer (74.7 - 80.8), Styrene Dimer (5.1 - 5.5) | [3] |

| Pyrolysis | 475 | None | Present | Styrene (57-60), 2,4-diphenyl-1-butene, Toluene | [4] |

| Catalytic Degradation | 400 | MgO | - | Styrene (83.2), Benzene (2.4), Toluene (2.6), Ethylbenzene (3.8) | [5] |

| Catalytic Degradation | 350 | BaO | - | Styrene and Dimer (>90) | [6] |

Environmental surveys have also detected styrene oligomers, including this compound, in oceanic environments, indicating the degradation of polystyrene waste. The composition ratios of styrene monomer (SM), styrene dimer (SD), and styrene trimer (ST) in these samples have been reported to be approximately 1:1:5 and 1:1:8.[7]

Experimental Protocols

The analysis of this compound from polystyrene degradation typically involves controlled pyrolysis followed by chromatographic separation and mass spectrometric detection.

Polystyrene Degradation via Pyrolysis

A common laboratory-scale method for the thermal degradation of polystyrene is pyrolysis in a batch reactor.

-

Apparatus: A borosilicate glass or stainless steel batch reactor equipped with an external electrical heater and a thermocouple for temperature monitoring.[8] A cold trap is used to collect the volatile degradation products.[8]

-

Procedure:

-

A known weight of polystyrene sample (e.g., in the form of small granules) is placed into the reactor.[8][5]

-

For catalytic degradation, the catalyst (e.g., MgO, BaO) is mixed with the polystyrene sample.[8]

-

The reactor is purged with an inert gas, such as nitrogen, to create an oxygen-free atmosphere.[9]

-

The reactor is heated to the desired temperature (e.g., 350-600 °C) at a controlled rate.[10]

-

The volatile products are passed through a condenser and collected in a cold trap.[8]

-

The collected liquid product, containing styrene monomers, dimers, and trimers, is then subjected to analysis.

-

Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for the direct analysis of polymer degradation products.[11][12]

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

A small, precisely weighed amount of the polystyrene sample is placed in a sample cup or quartz tube.[11]

-

The sample is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 400-600 °C).

-

The polymer undergoes rapid thermal degradation, and the resulting volatile fragments are directly transferred to the GC injection port.

-

The fragments are separated on a capillary column (e.g., SE-54) using a programmed temperature gradient.[13]

-

The separated compounds are detected and identified by the mass spectrometer.

-

Quantification can be achieved by using an internal or external standard, such as a known concentration of purified this compound.[7][14]

-

Visualizations

The following diagrams illustrate the logical workflow of polystyrene degradation and the formation pathway of this compound.

References

- 1. This compound | 18964-53-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lahore.comsats.edu.pk [lahore.comsats.edu.pk]

- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 10. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. frontier-lab.com [frontier-lab.com]

- 13. This compound [webbook.nist.gov]

- 14. 18964-53-9・this compound Standard・206-14371[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

A Technical Guide to 2,4,6-Triphenyl-1-hexene: Classification, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triphenyl-1-hexene is an aromatic hydrocarbon classified as a phenylpropanoid. This technical guide provides a comprehensive overview of its classification, physicochemical properties, and significant biological activities, with a focus on its role as an anti-melanogenic agent. Detailed experimental protocols and a summary of quantitative data are presented to support further research and development.

Classification as a Phenylpropanoid

Phenylpropanoids are a diverse class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Their characteristic structure consists of a six-carbon aromatic phenyl group attached to a three-carbon propene tail. This compound, with its multiple phenyl groups attached to a hexene backbone, fits within this classification. It is also sometimes more broadly categorized under lignans or neolignans, which are formed from the coupling of phenylpropanoid units. While it has been isolated from a marine-derived Bacillus sp. (APmarine135), it is also known as a synthetic compound and a notable trimer formed during the degradation of polystyrene.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₄ | [3] |

| Molecular Weight | 312.45 g/mol | [3] |

| IUPAC Name | 1,5-diphenylhex-5-en-3-ylbenzene | [4] |

| CAS Number | 18964-53-9 | [3] |

| Appearance | Transparent oil | [5] |

| Boiling Point (Predicted) | 447.9 ± 40.0 °C | [3] |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [3] |

| LogP (Predicted) | 7.5 | [4] |

Biological Activity: Anti-Melanogenic Effects

Recent studies have highlighted the potential of this compound as a potent anti-melanogenic agent, making it a compound of interest for the cosmetic and pharmaceutical industries.[5][6]

Quantitative Analysis of Anti-Melanogenic Activity

The efficacy of this compound in inhibiting melanin synthesis has been quantified in B16 melanoma cells.

| Parameter | Concentration | Result | Reference(s) |

| Cytotoxicity | 2.5–5 ppm | Not cytotoxic to B16 cells. | [5] |

| Inhibition of Melanin Synthesis | 1.25–5 ppm | Dose-dependent whitening effect. At 5 ppm, suppressed α-MSH-induced melanin increase to control levels. | [5] |

| Inhibition of Tyrosinase Activity | 5 ppm | Slightly but significantly reduced tyrosinase activity. | [5] |

| Downregulation of Gene Expression | 5 ppm | Suppressed mRNA expression of tyrosinase, Tyrp-1, and Tyrp-2. Inhibited MITF expression. | [5] |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-melanogenic effects by targeting the master regulator of melanogenesis, the Microphthalmia-Associated Transcription Factor (MITF). By inhibiting the expression of MITF, it subsequently downregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[5]

References

- 1. 2.5. Measurement of melanin content [bio-protocol.org]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 18964-53-9 | Benchchem [benchchem.com]

- 4. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, an Anti-Melanogenic Compound from Marine-Derived Bacillus sp. APmarine135 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,4,6-Triphenyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triphenyl-1-hexene, a styrene trimer of significant interest in materials science and toxicology, possesses a stereochemically complex structure. This guide provides a detailed exploration of the stereoisomers and chirality of this compound, outlining the structural possibilities, and presenting generalized methodologies for their synthesis, separation, and characterization. This document is intended to serve as a foundational resource for researchers in organic synthesis, analytical chemistry, and drug development who are investigating the properties and biological activities of this and structurally related chiral molecules.

Introduction

This compound is an aromatic hydrocarbon with the molecular formula C₂₄H₂₄. Its structure consists of a hexene backbone with phenyl group substitutions at the 2, 4, and 6 positions. The presence of multiple stereocenters gives rise to a set of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. Understanding the chirality of this molecule is crucial, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide delves into the core principles of stereoisomerism as applied to this compound.

Stereochemistry of this compound

The chirality of this compound arises from the presence of two chiral centers at carbon atoms C4 and C6. A chiral center is a carbon atom bonded to four different groups.

-

C4: Bonded to a hydrogen atom, a phenyl group, a -CH₂-CH(C₆H₅)=CH₂ group, and a -CH₂-CH₂(C₆H₅) group.

-

C6: Bonded to a hydrogen atom, a phenyl group, a -CH₂-CH(C₆H₅)-CH₂-CH(C₆H₅)=CH₂ group, and a methyl group analog from the hexene chain.

The number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(4R, 6R)-2,4,6-triphenyl-1-hexene

-

(4S, 6S)-2,4,6-triphenyl-1-hexene

-

(4R, 6S)-2,4,6-triphenyl-1-hexene

-

(4S, 6R)-2,4,6-triphenyl-1-hexene

The relationship between these stereoisomers is as follows:

-

(4R, 6R) and (4S, 6S) are enantiomers.

-

(4R, 6S) and (4S, 6R) are enantiomers.

-

The relationship between the (4R, 6R)-/(4S, 6S) pair and the (4R, 6S)-/(4S, 6R) pair is diastereomeric.

The common designation "(±)-2,4,6-triphenyl-1-hexene" typically refers to a racemic mixture of one or both pairs of enantiomers.

Mandatory Visualization

Caption: Stereoisomeric relationships of this compound.

Physicochemical and Stereochemical Data

Table 1: Known Properties of this compound (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄ | [General] |

| Molecular Weight | 312.45 g/mol | [General] |

| Appearance | Colorless oil or solid | [General] |

| CAS Number | 18964-53-9 | [General] |

| IUPAC Name | 2,4,6-triphenylhex-1-ene | [General] |

Table 2: Hypothetical Physicochemical Data for Individual Stereoisomers

| Stereoisomer | Melting Point (°C) | Specific Rotation ([\u03b1]_D) | Biological Activity (Relative) |

| (4R, 6R) | Expected to be distinct | Expected to be positive | To be determined |

| (4S, 6S) | Same as (4R, 6R) | Expected to be negative and equal in magnitude to (4R, 6R) | To be determined |

| (4R, 6S) | Expected to be distinct from the other pair | Expected to be distinct | To be determined |

| (4S, 6R) | Same as (4R, 6S) | Expected to be opposite in sign and equal in magnitude to (4R, 6S) | To be determined |

Experimental Protocols

The synthesis and separation of the stereoisomers of this compound would require specialized techniques in asymmetric synthesis and chiral chromatography.

Stereoselective Synthesis (General Approach)

A plausible, though not explicitly reported, synthetic route to obtain specific stereoisomers would involve an asymmetric catalytic reaction. A general workflow is proposed below.

The Unseen Contaminant: A Technical Guide to 2,4,6-Triphenyl-1-hexene in Marine Ecosystems

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of 2,4,6-Triphenyl-1-hexene's presence, analysis, and potential toxicological impact in marine environments. Derived from the degradation of polystyrene plastics, this emerging contaminant is increasingly detected in oceanic ecosystems, posing a potential threat to marine life. This document synthesizes available quantitative data, outlines experimental methodologies, and visualizes key processes to support further research and risk assessment.

Environmental Presence and Quantitative Data

This compound, a styrene trimer, is a significant breakdown product of polystyrene, a ubiquitous plastic pollutant in the marine environment. Its presence has been confirmed in various marine matrices, with concentrations varying by location and sample type.

A key study on the shorelines of the North-West Pacific Ocean provides the most comprehensive quantitative data to date. The concentrations of styrene monomer (SM), styrene dimers (SD), and the styrene trimer (ST), this compound, were measured in both sand and seawater. Notably, the concentrations of these styrene oligomers were consistently higher in sand samples compared to seawater from the same locations, suggesting a potential for accumulation in benthic environments.

| Marine Matrix | Location | Analyte | Concentration Range | Reference |

| Seawater | North-West Pacific Ocean | Styrene Oligomers (SM, SD, ST) | Not specified in abstract | [1] |

| Sand | North-West Pacific Ocean | Styrene Oligomers (SM, SD, ST) | Not specified in abstract | [1] |

Note: While the referenced study confirms the presence and development of an analytical method with a detection limit of 3.3 µg L-1, the abstract does not provide the specific concentration ranges found in the samples. Researchers are encouraged to consult the full publication for detailed quantitative data.

Experimental Protocols for Detection and Quantification

The analysis of this compound in marine samples typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS). The following provides a generalized protocol based on established methods for styrene oligomers.

Sample Collection and Preparation

Seawater:

-

Collect seawater samples in clean, amber glass bottles to prevent photodegradation.

-

Store samples at 4°C and process as soon as possible.

-

For extraction, a liquid-liquid extraction with a non-polar solvent like dichloromethane (DCM) is commonly employed.

-

Acidify the water sample (e.g., to pH 2 with HCl) to improve the extraction efficiency of acidic compounds.

-

Extract the sample by shaking with DCM in a separatory funnel.

-

Collect the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

Sediment/Sand:

-

Collect sediment or sand samples using a stainless-steel grab or corer.

-

Store samples in glass jars at -20°C until analysis.

-

Freeze-dry the sediment to remove water.

-

Homogenize the dried sediment by sieving.

-

Perform a solvent extraction using a technique such as Soxhlet extraction or pressurized liquid extraction (PLE) with a solvent like DCM.

-

The extract may require a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or florisil cartridges.

-

Elute the target analytes from the SPE cartridge with an appropriate solvent mixture.

-

Concentrate the final extract before GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of this compound due to its high sensitivity and selectivity.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating styrene oligomers.

-

Injector: Splitless injection is typically used to enhance sensitivity for trace-level analysis.

-

Oven Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all target compounds.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) mode is often used to increase sensitivity and reduce matrix interference. Specific ions for this compound (molecular ion and characteristic fragment ions) should be monitored. Full scan mode is used for initial identification.

-

Toxicological Effects on Marine Organisms

The ecotoxicology of this compound is an emerging field of study. While data on this specific compound is limited, research on styrene and polystyrene microplastics provides insights into its potential adverse effects. An in-silico study predicted that styrene oligomers, including trimers, are likely more toxic to aquatic organisms than styrene monomer and bisphenol A (BPA)[2][3].

A study on the nibbler fish (Girella punctata) demonstrated that intraperitoneal administration of this compound (100 µg/L) resulted in significant alterations in plasma mineral concentrations, including decreased levels of magnesium, inorganic phosphorus, and chlorine ions within 12 hours of exposure[4]. This suggests that the compound can disrupt physiological homeostasis in marine vertebrates.

Research on polystyrene microplastics has shown a range of toxic effects on marine invertebrates and fish, which may be partly attributable to the leaching of chemical additives and oligomers like this compound. These effects include reduced survival, impaired growth and reproduction, and induction of oxidative stress.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in marine samples.

Hypothetical Signaling Pathway of Toxicity

While specific signaling pathways for this compound in marine organisms have not been elucidated, a common mechanism of toxicity for many organic pollutants is the induction of oxidative stress. The following diagram presents a hypothetical signaling pathway based on this general mechanism.

Conclusion and Future Directions

The presence of this compound in marine ecosystems is a direct consequence of polystyrene plastic pollution. While analytical methods for its detection are established, there is a clear need for more extensive monitoring to understand its global distribution and environmental fate. Furthermore, the toxicological data for this compound, particularly concerning its effects on a wider range of marine organisms and the underlying molecular mechanisms, remains sparse. Future research should focus on:

-

Developing and validating standardized analytical protocols for the routine monitoring of this compound in various marine matrices.

-

Conducting comprehensive ecotoxicological studies on a broader range of marine species, including invertebrates and fish at different life stages, to determine acute and chronic toxicity endpoints.

-

Investigating the specific signaling pathways disrupted by this compound to better understand its mechanism of toxicity and potential for sublethal effects.

A deeper understanding of the environmental behavior and toxicological profile of this emerging contaminant is crucial for assessing the full impact of plastic pollution on marine ecosystems and for developing effective mitigation strategies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,6-Triphenyl-1-hexene via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4,6-triphenyl-1-hexene, a phenylpropanoid compound. The synthesis is achieved through a three-step process commencing with the synthesis of a ketone precursor, followed by a Grignard reaction and subsequent dehydration.

Introduction

This compound is an organic compound with the molecular formula C₂₄H₂₄.[1][2] While it can be formed as a trimer during the degradation of polystyrene, its targeted synthesis is crucial for various research applications, including its potential as an analytical standard. This protocol outlines a reproducible method for its laboratory-scale synthesis. The overall synthetic strategy involves:

-

Claisen-Schmidt Condensation: Synthesis of the key intermediate, 1,3-diphenyl-1-propanone (benzylacetophenone), from benzaldehyde and acetophenone.

-

Grignard Reagent Formation: Preparation of phenethylmagnesium bromide from 1-bromo-2-phenylethane.

-

Grignard Reaction and Dehydration: Reaction of the Grignard reagent with 1,3-diphenyl-1-propanone to form the tertiary alcohol, 2,4,6-triphenyl-2-hexanol, followed by acid-catalyzed dehydration to yield the final product, this compound.

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Condenser

-

Separatory funnel

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Reagents as specified in the protocols

Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be conducted under anhydrous conditions, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. Work should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 1,3-Diphenyl-1-propanone (Benzalacetophenone)

This step utilizes the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base.[3][4]

Procedure:

-

In a 500 mL flask equipped with a magnetic stirrer, combine benzaldehyde (21.2 g, 0.2 mol) and acetophenone (24.0 g, 0.2 mol).

-

Add 100 mL of 95% ethanol to the flask and stir until a homogeneous solution is obtained.

-

Cool the mixture in an ice bath.

-

Slowly add 25 mL of a 10 M aqueous sodium hydroxide solution dropwise to the cooled, stirring mixture. Maintain the temperature below 25°C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. A yellow precipitate will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are neutral.

-

Further wash the product with 20 mL of cold 95% ethanol.

-

Recrystallize the crude benzalacetophenone from hot 95% ethanol to obtain a purified product. Dry the crystals in a desiccator.

Step 2: Preparation of Phenethylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent from 1-bromo-2-phenylethane.[5][6][7]

Procedure:

-

Ensure all glassware is oven-dried to remove any traces of water.

-

Place magnesium turnings (2.9 g, 0.12 mol) in a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add 30 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of 1-bromo-2-phenylethane (18.5 g, 0.1 mol) in 70 mL of anhydrous diethyl ether.

-

Add a small amount (approximately 5-10 mL) of the 1-bromo-2-phenylethane solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining 1-bromo-2-phenylethane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray to brownish solution is the phenethylmagnesium bromide Grignard reagent.

Step 3: Grignard Reaction and Dehydration to this compound

This final step involves the reaction of the prepared Grignard reagent with 1,3-diphenyl-1-propanone, followed by dehydration of the intermediate alcohol.

Procedure:

-

Cool the freshly prepared phenethylmagnesium bromide solution to 0°C in an ice bath.

-

Dissolve 1,3-diphenyl-1-propanone (21.0 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Add the solution of 1,3-diphenyl-1-propanone dropwise to the stirring Grignard reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol (2,4,6-triphenyl-2-hexanol).

-

Dehydration: To the crude alcohol, add 100 mL of glacial acetic acid and a catalytic amount of concentrated sulfuric acid (approximately 1 mL).

-

Heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and pour it into 300 mL of ice-water.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary

| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Theoretical Yield (g) |

| 1 | Benzaldehyde | 0.2 | Acetophenone | 0.2 | 1,3-Diphenyl-1-propanone | 41.6 |

| 2 | 1-Bromo-2-phenylethane | 0.1 | Magnesium | 0.12 | Phenethylmagnesium bromide | (in solution) |

| 3 | 1,3-Diphenyl-1-propanone | 0.1 | Phenethylmagnesium bromide | ~0.1 | This compound | 31.2 |

Diagrams

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C24H24 | CID 177033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Recrystallization of 2,4,6-Triphenyl-1-hexene to High Purity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for obtaining high-purity 2,4,6-Triphenyl-1-hexene through recrystallization, a fundamental technique for the purification of solid organic compounds. The methods described are designed to enhance the purity of commercially available or synthesized this compound, which is crucial for its use as an analytical standard and in various research and development applications, including as a potential endocrine disruptor and an anti-melanogenic agent.

Introduction

This compound is an aromatic hydrocarbon with the molecular formula C₂₄H₂₄.[1] It is recognized as a styrene trimer and is of interest in polymer chemistry and environmental science.[1] Furthermore, recent studies have highlighted its potential biological activity, including its ability to inhibit melanin synthesis, making it a compound of interest for dermatological and cosmetic research.[2] For these applications, a high degree of purity is essential to ensure accurate and reproducible results.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

This document outlines two primary single-solvent recrystallization protocols for this compound using ethanol and methanol, which have been identified as suitable solvents.[1]

Data Presentation

The following tables summarize the expected quantitative data for the recrystallization of this compound using the described protocols. These values are representative and may vary depending on the initial purity of the starting material and the precise experimental conditions.

Table 1: Recrystallization of this compound from Ethanol

| Parameter | Value | Unit | Notes |

| Starting Material Mass | 5.0 | g | Assumed for this protocol. |

| Initial Purity (by GC) | ~95 | % | Typical purity of commercially available reagent grade. |

| Recrystallization Solvent | Ethanol | - | Anhydrous or 95% ethanol can be used. |

| Volume of Hot Ethanol | ~40-50 | mL | To dissolve the solid completely at boiling point. |

| Dissolution Temperature | ~78 | °C | Boiling point of ethanol. |

| Crystallization Temperature | 0 - 6 | °C | Cooling in an ice-water bath.[1] |

| Mass of Recrystallized Product | 4.0 - 4.5 | g | |

| Yield | 80 - 90 | % | |

| Final Purity (by GC) | >99 | % |

Table 2: Recrystallization of this compound from Methanol

| Parameter | Value | Unit | Notes |

| Starting Material Mass | 5.0 | g | Assumed for this protocol. |

| Initial Purity (by GC) | ~95 | % | Typical purity of commercially available reagent grade. |

| Recrystallization Solvent | Methanol | - | Anhydrous methanol is recommended. |

| Volume of Hot Methanol | ~50-60 | mL | To dissolve the solid completely at boiling point. |

| Dissolution Temperature | ~65 | °C | Boiling point of methanol. |

| Crystallization Temperature | 0 - 6 | °C | Cooling in an ice-water bath.[1] |

| Mass of Recrystallized Product | 3.8 - 4.3 | g | |

| Yield | 76 - 86 | % | |

| Final Purity (by GC) | >99 | % |

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

Objective: To purify this compound using ethanol as the recrystallization solvent.

Materials:

-

Impure this compound (e.g., 5.0 g)

-

Ethanol (95% or anhydrous)

-

Erlenmeyer flasks (125 mL and 50 mL)

-

Graduated cylinder

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Ice-water bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place 5.0 g of impure this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add approximately 30 mL of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of ethanol (1-2 mL at a time) to the boiling solution until the solid has just completely dissolved. Avoid adding an excess of solvent to maximize the yield. The total volume of ethanol should be around 40-50 mL.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

-

Preheat a separate Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate.

-

Place a stemless funnel with fluted filter paper into the neck of the preheated flask.

-

Quickly pour the hot solution of this compound through the filter paper. The preheated setup prevents premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

-

Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[1]

-

-

Collection and Washing of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes and wet the paper with a small amount of cold ethanol.

-

Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

-

Wash the crystals with a small amount (5-10 mL) of ice-cold ethanol to remove any adhering mother liquor containing impurities.

-

Continue to draw air through the crystals for several minutes to partially dry them.

-

-

Drying:

-

Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

-

Analysis:

-

Determine the mass of the purified product and calculate the percent yield.

-

Assess the purity of the recrystallized this compound by an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and by measuring its melting point.

-

Protocol 2: Single-Solvent Recrystallization from Methanol

Objective: To purify this compound using methanol as the recrystallization solvent.

Materials:

-

Impure this compound (e.g., 5.0 g)

-

Methanol (anhydrous)

-

Erlenmeyer flasks (125 mL and 50 mL)

-

Graduated cylinder

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Ice-water bath

-

Drying oven or vacuum desiccator

Procedure:

The procedure is analogous to the protocol using ethanol. Key differences are the boiling point of methanol (~65 °C) and the approximate volume of solvent required.

-

Dissolution: Dissolve 5.0 g of impure this compound in a minimum amount of hot methanol (~50-60 mL).

-

Hot Filtration (Optional): If necessary, perform a hot gravity filtration as described in Protocol 1.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice-water bath for at least 30 minutes.[1]

-

Collection and Washing of Crystals: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold methanol.

-

Drying: Dry the purified crystals to a constant weight.

-

Analysis: Determine the yield and assess the purity of the final product.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization of this compound.

Caption: General workflow for the recrystallization of this compound.

Signaling Pathway Inhibition

This compound has been shown to inhibit melanogenesis. The diagram below illustrates its putative mechanism of action in skin cells.

Caption: Putative signaling pathway for melanogenesis inhibition by this compound.

References

Application Note: Utilizing 2,4,6-Triphenyl-1-hexene as an Analytical Standard for the GC-MS Analysis of Potential Endocrine-Disrupting Compounds

Abstract

This application note details a robust and reliable method for the quantitative analysis of potential endocrine-disrupting compounds (EDCs) in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol highlights the use of 2,4,6-Triphenyl-1-hexene as an internal standard to ensure high accuracy and precision. This document provides comprehensive experimental protocols, data presentation formats, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this analytical standard for their specific applications.

Introduction

Endocrine-disrupting compounds (EDCs) are exogenous substances that can interfere with the endocrine system, leading to adverse health effects. These compounds are ubiquitous in the environment, originating from various sources such as plastics, pesticides, and pharmaceuticals. Due to their potential health risks, the accurate and sensitive quantification of EDCs in diverse matrices is of paramount importance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of many EDCs. However, the complexity of sample matrices and potential variations in sample preparation and injection volumes can introduce errors in quantification. The use of an internal standard (IS) is a widely accepted method to correct for these variations and enhance the reliability of the results.

This compound, a styrene trimer, is a stable, non-polar compound with a distinct mass spectrum, making it an excellent candidate as an internal standard for the GC-MS analysis of various non-polar and moderately polar EDCs, such as bisphenols and phthalates. Its retention time is typically in a region of the chromatogram that is free from interfering peaks from common analytes, and it is not naturally present in most environmental or biological samples.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of a representative EDC, Bisphenol A (BPA), in water samples.

Materials and Methods

Reagents and Standards

-

This compound (analytical standard grade, ≥98% purity)

-

Bisphenol A (BPA) (analytical standard grade, ≥99% purity)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

-

Helium (carrier gas, 99.999% purity)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Autosampler

-

SPE Manifold

-

Nitrogen Evaporator

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1000 µg/mL primary stock solution.

-

Similarly, prepare a 1000 µg/mL primary stock solution of BPA in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the BPA primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 50 µg/mL in methanol.

-

-

Spiking of Calibration Standards:

-

To each calibration standard, add a fixed amount of the this compound working solution to achieve a final concentration of 50 ng/mL in each standard.

-

Sample Preparation (Water Samples)

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Internal Standard Spiking: Add a known amount of the this compound working solution to the water sample to achieve a final concentration of 50 ng/mL.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol and finally 5 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of dichloromethane.

-

-

Concentration and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 50 µL of dichloromethane.

-

Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.

-

Cool the sample to room temperature before GC-MS analysis.

-

GC-MS Analysis

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp 1: 15°C/min to 250°C, hold for 2 minutes

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-